(S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-(2-amino-4-bromoanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUURZHIIMQCT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHBrNO. Its structure features a bromophenyl group that is significant in modulating biological interactions. The presence of the amino group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways. For instance, the amino group can form hydrogen bonds with enzyme active sites, while the bromophenyl moiety engages in hydrophobic interactions, potentially affecting enzyme kinetics and receptor binding affinities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example, it was found to inhibit the proliferation of A549 lung carcinoma cells through apoptosis induction and modulation of key signaling pathways such as ERK1/2 .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 8.1 | Induction of apoptosis via ROS |
| MCF-7 | 10.5 | Inhibition of cell cycle progression |
| MDA-MB-231 | 12.3 | Activation of caspases |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. Research indicates that it may mitigate glutamate-induced neurotoxicity in rat brain synaptosomes, suggesting its potential role in treating neurodegenerative diseases .
Table 2: Neuroprotective Activity Assessment
| Treatment Concentration (µM) | Calcium Ion Uptake (nmol/mg protein) | % Inhibition |
|---|---|---|
| Control | 150 | - |
| 10 | 120 | 20 |
| 50 | 90 | 40 |
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cells (MCF-7), this compound exhibited an IC50 value of 10.5 µM. The mechanism involved activation of apoptotic pathways, evidenced by increased caspase activity and mitochondrial damage .
Case Study 2: Neuroprotective Properties
Another investigation focused on the compound's effects on glutamate-induced calcium influx in neuronal cells. The results indicated a significant reduction in calcium uptake at concentrations as low as 10 µM, highlighting its potential for neuroprotective applications .
Scientific Research Applications
Chemistry
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol serves as a crucial building block in organic synthesis. Its chiral nature allows for the development of enantiomerically pure compounds, which are essential in asymmetric synthesis. The compound can participate in various chemical reactions, including:
- Oxidation : Conversion to ketones or carboxylic acids.
- Reduction : Formation of alcohols or amines.
- Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.
Research indicates that this compound exhibits potential biological activities due to its ability to interact with various enzymes and receptors. Studies have shown that it may modulate metabolic pathways, making it a candidate for further pharmacological exploration .
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity through hydrogen bonding. |
| Anticancer Potential | Similar compounds exhibit varying cytotoxicity against cancer cell lines. |
Medicinal Applications
In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It serves as a precursor for synthesizing pharmaceutical agents with specific biological activities.
Case Study: Anticancer Activity
Research has indicated that modifications in the phenyl ring of related compounds can significantly affect their anticancer properties. For instance, studies on similar amino alcohols have shown specific IC50 values against A549 lung adenocarcinoma cells.
| Compound | IC50 (µM) | Effect on A549 Viability (%) |
|---|---|---|
| This compound | TBD | TBD |
| (S)-2-(2-amino-3-bromophenylamino)propan-1-ol | 30 | 65% |
| (S)-2-(2-amino-4-chlorophenylamino)propan-1-ol | 25 | 60% |
This suggests that the position of substituents on the phenyl ring can influence anticancer efficacy.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for agrochemicals and materials science applications. Its unique properties allow it to function effectively as an intermediate in various chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
*Calculated based on structural analogs; †Estimated using bromine’s atomic mass (79.9 g/mol); ‡Higher due to indole and methoxy groups.
Key Observations :
- The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs.
- Amino groups in the target compound enable hydrogen bonding, contrasting with the hydrophobic isobutyl group in (S)-2-(4-isobutylphenyl)propan-1-ol .
- Methoxy and indole substituents in compounds confer distinct electronic and steric profiles, affecting receptor binding .
Spectroscopic Characteristics
- Infrared (IR) Spectroscopy: The fingerprint region (below 1500 cm⁻¹) is critical for distinguishing structural isomers. For example, propan-1-ol and propan-2-ol share similar O-H and C-O stretches but differ in fingerprint patterns due to branching . The target compound’s bromine atom (C-Br stretch ~500–600 cm⁻¹) and aromatic amino groups (N-H bends ~1600 cm⁻¹) would produce unique IR features compared to non-brominated analogs.
Nuclear Magnetic Resonance (NMR) :
- The bromine atom deshields nearby protons, causing downfield shifts in ¹H NMR.
- Enantiomeric purity (S-configuration) could be confirmed via chiral shift reagents or chromatography, as demonstrated for (S)-2-(4-isobutylphenyl)propan-1-ol .
Preparation Methods
Preparation of the Chiral Amino Alcohol Backbone: (S)-2-Amino-1-propanol
(S)-2-Amino-1-propanol (also known as L-alaninol) is a crucial intermediate and chiral building block for the target compound. Its preparation is well-established and can be summarized as follows:
Starting Material and General Approach
- The synthesis typically starts from (S)-1-methoxy-2-propylamine, which undergoes acid-catalyzed hydrolysis to yield (S)-2-amino-1-propanol hydrochloride.
- The reaction involves treatment with aqueous hydrochloric acid (30-40% strength, preferably 37%) under controlled temperature and pressure conditions.
Reaction Conditions
Two primary methods are employed:
| Method | Conditions | Description |
|---|---|---|
| Autoclave Method | Temperature: 80-140°C (preferably 90-140°C), Pressure: 3-45 bar (preferably 19-30 bar), Time: 1-12 hours (preferably ≤10 hours) | (S)-1-methoxy-2-propylamine is reacted with hydrochloric acid in an autoclave under pressurized, heated conditions. After reaction, the mixture is cooled and decompressed. |
| Reflux Method | Temperature: 100°C, Atmospheric pressure, Time: 30-60 hours (preferably 45-50 hours) | The reaction mixture is heated under reflux with periodic additions of hydrochloric acid. |
Distillation is then used to remove water, yielding a viscous oil-like liquid of (S)-2-aminopropan-1-ol hydrochloride with complete conversion confirmed by NMR and GC analysis.
Work-Up and Isolation
- The hydrochloride salt is dissolved in water and basified to pH >10 (preferably >14) using inorganic bases such as sodium hydroxide or potassium hydroxide.
- The free base (S)-2-amino-1-propanol is then isolated by distillation, often in the presence of solvents like xylene and additives such as modified polyglycol ethers to facilitate separation.
Summary Table of Key Parameters for (S)-2-Amino-1-propanol Preparation
| Step | Parameter | Preferred Range/Value | Notes |
|---|---|---|---|
| Hydrochloric acid strength | 30-40% (w/w) | 37% optimal | 2-5 equivalents used |
| Temperature (autoclave) | 80-140°C | 90-140°C | Reaction time 1-12 h |
| Pressure (autoclave) | 3-45 bar | 19-30 bar | Stirred reaction |
| Temperature (reflux) | 100°C | - | Reaction time 30-60 h |
| pH adjustment | >10 (preferably >14) | - | Using NaOH or KOH aqueous solution |
| Distillation pressure | 2-6 mbar | - | For isolation of free base |
This process is industrially relevant and has been patented, indicating its robustness and scalability.
Analytical Confirmation and Purity
- The product (S)-2-(2-amino-4-bromophenylamino)propan-1-ol can be characterized by standard spectroscopic techniques:
- 1H NMR and 13C NMR to confirm the chemical shifts corresponding to aromatic protons, amino groups, and chiral centers.
- Mass spectrometry to confirm molecular weight.
- Elemental analysis to verify bromine content.
- Reports on related bromophenyl amino alcohols show characteristic NMR signals consistent with substitution patterns.
Summary Table: Preparation Workflow for this compound
| Stage | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | (S)-1-methoxy-2-propylamine + HCl (37%) | Autoclave: 90-140°C, 19-30 bar, 1-12 h | (S)-2-amino-1-propanol hydrochloride | Hydrolysis and demethylation |
| 2 | Basification with NaOH or KOH (pH >14) | Ambient temperature | Free (S)-2-amino-1-propanol | Isolation by distillation |
| 3 | (S)-2-amino-1-propanol + 2-amino-4-bromoaniline | Mild heating in solvent | This compound | Coupling reaction |
| 4 | Purification | Chromatography or recrystallization | Pure target compound | Confirm by NMR, MS |
Research Findings and Considerations
- The autoclave method for preparing (S)-2-amino-1-propanol hydrochloride is preferred industrially due to shorter reaction times and better yields compared to reflux methods.
- The choice of base and pH during work-up significantly affects the purity and yield of the free amino alcohol.
- The coupling step to introduce the 2-amino-4-bromophenylamino group requires careful control to avoid side reactions such as over-alkylation or polymerization.
- Literature on related substituted amino alcohols indicates yields of 40-50% for similar coupling reactions, suggesting moderate efficiency that may be improved by catalyst or solvent optimization.
- Analytical data from related compounds provide benchmarks for confirming the structure and purity of the final product.
Q & A
Q. Critical Methodological Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete conversion of the bromoaryl precursor.
- Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmacological studies) .
How can researchers resolve regioselectivity challenges during the amination of 4-bromoaryl substrates?
Advanced Research Focus
Regioselectivity in amination reactions involving 4-bromo-substituted aryl precursors is influenced by:
- Steric effects : Bulky ligands (e.g., JohnPhos) favor coupling at less hindered positions, while electron-withdrawing groups (e.g., Br) direct amination to para positions via electronic effects .
- Catalyst tuning : Nickel catalysts (e.g., Ni(COD)₂) may favor C–Br bond activation over competing pathways, whereas palladium systems are better for aryl halide coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving selectivity for the desired product .
Data Contradiction Example :
If conflicting regioselectivity outcomes are reported in literature, validate reaction conditions (e.g., ligand-to-metal ratio, temperature) and confirm substituent effects using computational tools (DFT calculations) .
What spectroscopic and analytical methods are essential for characterizing this compound?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms the aryl bromide (δ ~7.2–7.8 ppm) and chiral alcohol (δ ~3.5–4.5 ppm). NOESY can verify stereochemistry .
- Mass spectrometry : HRMS (ESI+) identifies molecular ion peaks and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in the solid state .
Q. Advanced Applications :
- Chiral stationary phase HPLC : Quantifies enantiopurity using columns like Chiralpak IA or IB .
- In situ IR spectroscopy : Tracks intermediate formation during catalytic reactions (e.g., imine or enamine formation) .
How do metal-catalyzed C–Si bond cleavage mechanisms inform functionalization strategies for related compounds?
Advanced Research Focus
Insights from silacycle synthesis (e.g., benzosiloles) can guide functionalization of bromoaryl derivatives:
- Rhodium-catalyzed C–Si cleavage : Rh(I) complexes activate Si–C bonds in trialkylsilanes, enabling transfer of silicon to aryl bromides for heterocycle formation .
- Palladium-mediated cross-coupling : Pd(0) catalysts (e.g., Pd₂(dba)₃) facilitate Si–C bond insertion into alkynes or alkenes, forming fused rings .
Q. Methodological Implications :
- Use stoichiometric control of silicon reagents to avoid over-functionalization.
- Screen silver additives (e.g., AgOTf) to enhance catalytic turnover in C–Si activation .
How to address discrepancies in reported catalytic efficiencies for Pd-mediated coupling reactions?
Data Contradiction Analysis
Conflicting catalytic yields or selectivity may arise from:
- Ligand effects : Bidentate ligands (dppe vs. monodentate PPh₃) alter Pd coordination geometry and substrate accessibility .
- Oxidative addition barriers : Electron-deficient aryl bromides (e.g., nitro-substituted) react faster but may deactivate catalysts via poisoning .
- Impurity profiles : Trace moisture or oxygen degrades Pd catalysts; use rigorous Schlenk techniques for air-sensitive reactions .
Q. Resolution Strategy :
- Reproduce reactions under inert atmospheres with degassed solvents.
- Compare turnover numbers (TON) across studies to isolate ligand or solvent contributions .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
Q. Advanced Considerations :
- Monitor for genotoxicity using Ames tests if the compound is a pharmaceutical intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
